Anagestone

Description

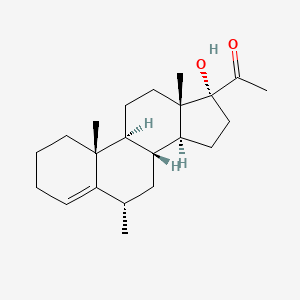

Structure

2D Structure

3D Structure

Properties

CAS No. |

2740-52-5 |

|---|---|

Molecular Formula |

C22H34O2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

1-[(6S,8R,9S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C22H34O2/c1-14-13-16-18(20(3)10-6-5-7-17(14)20)8-11-21(4)19(16)9-12-22(21,24)15(2)23/h7,14,16,18-19,24H,5-6,8-13H2,1-4H3/t14-,16+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

GAIHSQSRHYQICG-DACBVQKSSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CCCC4)C |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CCCC4)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CCCC4)C |

Synonyms |

anagestone |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthetic Intermediate

Anagestone acetate serves as a synthetic intermediate in the production of other steroidal compounds. Its unique chemical structure allows for modifications that lead to various derivatives used in pharmaceutical formulations.

Pharmacological Studies

Research has focused on its mechanism of action, particularly its role as a prodrug that converts into medroxyprogesterone acetate. This conversion is crucial for studying the pharmacodynamics of steroid hormones and their effects on cellular processes .

Biological Applications

Cellular Process Studies

In biological research, this compound acetate has been used to study the effects of progestins on cellular processes. This includes examining how it influences gene expression through progesterone receptor binding, which is vital for understanding reproductive biology and endocrine functions .

Veterinary Research

this compound acetate has also been investigated in veterinary medicine. Studies have reported adverse effects such as generalized cystic hyperplasia in animal models, particularly in dogs treated with high doses over extended periods. These findings have implications for understanding the safety profile of progestins in both human and veterinary medicine .

Medical Applications

Contraceptive Research

Historically, this compound acetate was combined with estrogen (mestranol) to create a combined oral contraceptive pill. Although withdrawn from use due to carcinogenicity concerns observed in animal studies, its initial application paved the way for further research into safer alternatives within hormonal contraceptives .

Hormone Regulation Studies

The compound's ability to regulate hormonal levels has made it a candidate for investigating potential therapeutic uses in hormone-related disorders. Its role in modulating progesterone levels is particularly relevant for conditions such as endometriosis and certain types of infertility .

Table 1: Summary of Case Studies Involving this compound Acetate

Comparison with Similar Compounds

Comparison with Similar Progestogenic Compounds

Anagestone acetate shares structural and functional similarities with other synthetic progestogens, including Chlormadinone acetate, Hydroxyprogesterone acetate, and Medroxyprogesterone caproate. Below is a detailed comparison based on molecular properties, regulatory status, and structural features.

Table 1: Structural and Regulatory Comparison of this compound Acetate with Analogous Progestogens

Structural and Functional Differences

6α-Methyl vs. 6-Chloro Substitution: this compound acetate and Medroxyprogesterone caproate both feature a 6α-methyl group, which reduces hepatic metabolism and extends half-life compared to endogenous progesterone. In contrast, Chlormadinone acetate’s 6-chloro substitution enhances receptor binding affinity and anti-androgenic activity, making it suitable for treating androgen-dependent conditions like acne and hirsutism .

Esterification at C17 :

- This compound acetate and Hydroxyprogesterone acetate share a 17α-acetoxy group, which improves oral bioavailability. However, Medroxyprogesterone caproate’s longer 17α-caproate ester increases lipophilicity, enabling sustained release in intramuscular formulations .

Clinical Applications :

- This compound acetate : Primarily used in older HRT regimens due to moderate potency and shorter duration of action.

- Medroxyprogesterone caproate : Favored in long-acting contraceptives (e.g., Depo-Provera®) due to its prolonged half-life.

- Hydroxyprogesterone acetate : Utilized in obstetric care to prevent preterm labor .

Regulatory and Modern Relevance

However, its structural features remain influential in designing novel progestogens with tailored receptor selectivity and reduced off-target effects .

Preparation Methods

Key Structural Modifications

-

6α-Methylation : Introduces steric hindrance, altering receptor binding affinity.

-

17α-Hydroxylation : Facilitates esterification (e.g., acetylation) for prodrug formation.

-

3-Deletion of Ketone : Reduces metabolic degradation compared to progesterone derivatives.

Synthetic Pathways for this compound

The synthesis of this compound involves multi-step modifications to a progesterone backbone. While detailed industrial protocols remain proprietary, the following routes are inferred from structural analogs and patent literature.

Route 1: Progesterone Backbone Functionalization

-

Starting Material : 17α-Hydroxyprogesterone (CAS 68-96-2).

-

6α-Methylation :

-

3-Ketone Reduction :

Key Reaction

Route 2: Microbial Biotransformation

-

Substrate : Pregnenolone (CAS 145-13-1).

-

Biotransformation :

Preparation of this compound Acetate

This compound acetate is synthesized via esterification of the 17α-hydroxyl group:

-

Acetylation :

Reaction Equation

-

Purification :

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C |

| Solubility (Water) | 0.1 mg/mL |

| LogP (Octanol/Water) | 5.3 |

| Crystallinity | Monoclinic, space group P2 |

Challenges and Innovations in Synthesis

Stereochemical Control

Green Chemistry Approaches

Q & A

Q. What historical controversies surround Anagestone’s pharmacological profile, and how do they inform modern research design?

this compound acetate, a synthetic progestogen, was withdrawn globally after studies linked it to mammary tumors in dogs during clinical trials . For modern researchers, this historical context necessitates rigorous preclinical safety assessments, including species-specific metabolic profiling and longitudinal tumorigenicity studies. Methodologically, prioritize comparative models (e.g., in vitro hormone receptor assays) to evaluate mechanistic differences between this compound and safer analogues like levonorgestrel .

Q. How can researchers validate this compound’s molecular mechanisms of action using current biochemical techniques?

To study its progestogenic activity, employ receptor-binding assays (e.g., competitive binding to human progesterone receptors) and gene expression profiling (e.g., PR-responsive genes in cell lines). Cross-validate findings with structural analysis (X-ray crystallography or molecular docking simulations) to resolve discrepancies in receptor affinity data . Ensure reproducibility by detailing experimental conditions (e.g., buffer pH, temperature) as per analytical chemistry standards .

Q. What are the key challenges in synthesizing this compound for experimental use, given its discontinued status?

Synthesis requires strict adherence to protocols from historical patents (e.g., US Patent 3,432,545) with modifications for purity verification. Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm chemical identity and exclude degradation products. For ethical compliance, document synthesis steps exhaustively to meet journal requirements for novel/re-synthesized compounds .

Advanced Research Questions

Q. How can conflicting data on this compound’s tumorigenicity be reconciled across species and experimental models?

Discrepancies often arise from interspecies metabolic differences (e.g., cytochrome P450 variations). Address this by:

- Conducting comparative in vitro metabolism studies using liver microsomes from humans, dogs, and rodents.

- Applying systems biology approaches (e.g., pathway enrichment analysis) to identify conserved oncogenic pathways .

- Re-evaluating historical data with modern statistical tools (e.g., Bayesian meta-analysis) to quantify bias in older studies .

Q. What experimental designs are optimal for studying this compound’s long-term endocrine effects without clinical trial data?

Use a hybrid approach:

- Retrospective analysis of historical patient data (if available) with propensity score matching to control confounders.

- In silico modeling (e.g., quantitative structure-activity relationships) to predict off-target receptor interactions.

- Organoid models of mammary tissue to simulate chronic exposure effects . Ensure methodological transparency by pre-registering hypotheses and analysis plans to mitigate reproducibility crises .

Q. How should researchers integrate multi-disciplinary data (e.g., toxicological, pharmacological) to assess this compound’s risk-benefit profile?

Develop a weighted evidence matrix:

- Assign confidence scores to data sources (e.g., peer-reviewed studies = 1.0; unpublished trials = 0.5).

- Apply machine learning algorithms (e.g., random forests) to identify high-risk subpopulations.

- Validate findings via cross-disciplinary peer review, involving oncologists, pharmacologists, and ethicists .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing sparse or fragmented historical data on this compound?

- Use imputation techniques (e.g., multiple imputation by chained equations) for missing data.

- Apply time-series analysis to contextualize trends in toxicity reporting pre- and post-withdrawal .

- For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) to reduce type I/II error risks .

Q. How can systematic reviews on this compound address publication bias in discontinued pharmaceutical research?

- Search grey literature (e.g., FDA archives, withdrawn patents) using controlled vocabularies (MeSH terms: "this compound/toxicity").

- Perform funnel plot asymmetry tests to detect bias and adjust results via trim-and-fill analysis .

- Document search strategies in full to comply with PRISMA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.